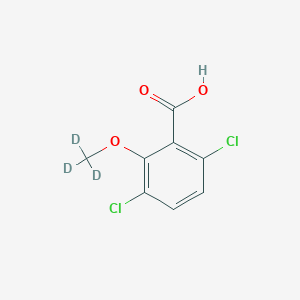

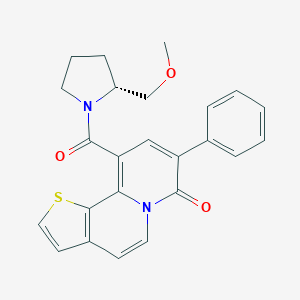

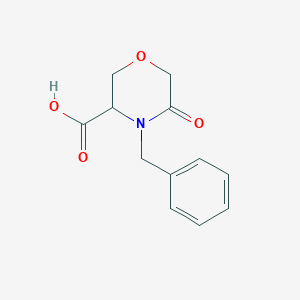

4-Benzyl-5-oxomorpholine-3-carboxylic acid

描述

Synthesis Analysis

The synthesis of 4-benzyl-5-oxomorpholine-3-carbamide, a closely related compound, involves slow evaporation solution growth techniques at room temperature. This process is characterized by single crystal X-ray diffraction, FT-IR, FT-Raman, and 1H-NMR techniques, showcasing the compound's molecular geometry and confirming its structure through Density Functional Theory (DFT) computations (Murthy et al., 2017). Another synthesis approach involves a cyclocondensation between diglycolic anhydride and arylideneamines for producing polysubstituted diastereomeric 5-oxomorpholine-2-carboxylic acids, highlighting the versatility in synthetic routes for related structures (Burdzhiev et al., 2014).

Molecular Structure Analysis

The molecular structure of 4-benzyl-5-oxomorpholine-3-carbamide, a compound related to 4-Benzyl-5-oxomorpholine-3-carboxylic acid, has been thoroughly analyzed using single crystal X-ray diffraction. This analysis, along with DFT computations, has revealed detailed geometric parameters and electronic properties, including HOMOs and LUMOs distributions. The molecular electrostatic potential, frontier molecular orbitals, and other global reactivity descriptors were determined to understand the compound's chemical behavior and interaction potentials (Murthy et al., 2017).

Chemical Reactions and Properties

Studies on related benzomorpholine derivatives have explored their synthesis through various reactions, including rhodium(II) acetate catalyzed O–H and N–H carbene insertion, highlighting the chemical reactivity and potential for functional group modifications of these compounds. These reactions open avenues for the creation of bioactive compounds and further chemical exploration (Trstenjak et al., 2013).

Physical Properties Analysis

The physical properties of such compounds are crucial for their application in various fields. Single crystal X-ray diffraction provides insights into the crystalline structure, which is essential for understanding the material's stability, solubility, and reactivity. The synthesis and structural elucidation of 4-benzyl-5-oxomorpholine-3-carbamide, for instance, shed light on its potential physical properties by detailing its crystal growth and molecular geometry (Murthy et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-Benzyl-5-oxomorpholine-3-carboxylic acid and its derivatives can be inferred from studies involving detailed computational analyses, including DFT. These studies reveal information about the compound's reactivity, stability, and potential interactions with biological targets. For example, the docking studies on 4-benzyl-5-oxomorpholine-3-carbamide indicate potential inhibitory activity against specific enzymes, suggesting a method to predict the chemical behavior of 4-Benzyl-5-oxomorpholine-3-carboxylic acid in biological systems (Murthy et al., 2017).

科学研究应用

Synthesis Methodologies:

- A method for synthesizing hydroxyindole-3-carboxylic acids from benzyloxyindoles was developed, which aids in studying the metabolism of indole compounds in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).

- Visible-light-mediated carboxylation of benzylic C-H bonds with CO2 can produce 2-arylpropionic acids under metal-free conditions, enabling the synthesis of various drugs (Meng, Schirmer, Berger, Donabauer, & König, 2019).

- A study presented a novel synthesis method for novel 6-disubstituted 5-oxomorpholine-3-carboxylate derivatives by stereoselective cyclization of 1-dehydrodipeptides (Shin, Yoshioka, Inoue, & Yonezawa, 2003).

Pharmaceutical Applications:

- The compound 4-benzyl-5-oxomorpholine-3-carbamide shows potential as a bioactive agent due to its crystallization in the monoclinic space group P21/n and its stability complex with pyrrole inhibitor (Murthy et al., 2017).

- Compounds like 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues show antiallergic activity in rats (Nohara et al., 1985).

- An electrocatalytic method using 4-acetamido-TEMPO effectively oxidizes primary alcohols and aldehydes to carboxylic acids, preserving stereochemistry and enabling the synthesis of levetiracetam precursors (Rafiee et al., 2018).

Structural Analysis and Applications:

- Asymmetric oxidation of 3-benzyl-2-hydroxy-2-cyclopenten-1-one yields both enantiomers of 2-benzyl-5-oxo-tetrahydro-furan-2-carboxylic acid, leading to 4′-substituted nucleoside (Jõgi et al., 2008).

- Polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids can be prepared by cyclocondensation between diglycolic anhydride and arylideneamines, allowing for peptide bond formation and structural transformations (Burdzhiev, Stanoeva, Shivachev, & Nikolova, 2014).

安全和危害

未来方向

属性

IUPAC Name |

4-benzyl-5-oxomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-8-17-7-10(12(15)16)13(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHROJZLGLNLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-5-oxomorpholine-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)

![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)